molecular formula C9H9BrO3 B2822840 (2S)-2-(4-bromophenoxy)propanoic acid CAS No. 37819-43-5

(2S)-2-(4-bromophenoxy)propanoic acid

Cat. No.: B2822840
CAS No.: 37819-43-5
M. Wt: 245.072
InChI Key: IWXNSVLXICBLHY-LURJTMIESA-N
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Description

(2S)-2-(4-bromophenoxy)propanoic acid is an organic compound with the molecular formula C9H9BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-bromophenoxy)propanoic acid typically involves the bromination of 2-phenoxypropanoic acid. One common method is the selective bromination of 2-phenoxypropanoic acid using bromine in an aqueous medium

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include quinones or other oxidized phenoxy derivatives.

    Reduction: Products include alcohols, aldehydes, or other reduced forms of the carboxylic acid group.

Scientific Research Applications

(2S)-2-(4-bromophenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromophenoxy)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(4-bromophenoxy)propanoic acid is unique due to its specific chiral configuration and the presence of the bromine atom at the para position. This configuration can significantly influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

(2S)-2-(4-bromophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNSVLXICBLHY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37819-43-5
Record name (2S)-2-(4-bromophenoxy)propanoic acid
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